molecular formula C13H11ClN2O4S B2883047 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole CAS No. 1797887-21-8

5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole

Cat. No.: B2883047
CAS No.: 1797887-21-8
M. Wt: 326.75
InChI Key: XGGHKHBNTMKXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This molecular hybrid, 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole, is a sophisticated research compound designed for medicinal chemistry and drug discovery applications. It integrates three privileged pharmacophores: an azetidine ring, a 4-chlorobenzenesulfonyl group, and a 1,2-oxazole heterocycle. The constrained, polar azetidine ring is a well-established scaffold in pharmaceutical development for its role in improving metabolic stability, enhancing solubility, and reducing lipophilicity in drug candidates . The 1,2-oxazole (isoxazole) moiety is a key heterocycle in bioactive compounds, frequently employed in the synthesis of molecules with diverse therapeutic profiles due to its ability to engage in various non-covalent interactions with enzymes and receptors . This combination makes the compound a valuable template for constructing novel chemical entities, particularly for developing targeted covalent inhibitors or functional probes where the sulfonyl group can serve as a versatile synthetic handle. Researchers can utilize this compound as a key intermediate to access complex molecular architectures. Its structure is amenable to further diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been successfully demonstrated on similar azetidine-oxazole hybrids to create structurally diverse libraries for biological screening . The incorporation of the sulfonamide linkage, a common feature in many therapeutic agents, further enhances its utility in designing enzyme inhibitors and receptor modulators . This compound is supplied exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-9-1-3-10(4-2-9)21(18,19)11-7-16(8-11)13(17)12-5-6-15-20-12/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGHKHBNTMKXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with azetidine-1-carboxylic acid, followed by cyclization with 1,2-oxazole. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole serves as a versatile building block in chemistry for synthesizing more complex molecules. Its unique structure makes it valuable in the development of advanced materials with specific chemical properties for industrial applications.

  • Chemistry It is used as a building block in the synthesis of complex molecules.
  • Biology It is explored as a biochemical probe to study enzyme functions.
  • Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in developing advanced materials with specific chemical properties.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes or enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of sulfonylazetidine and chlorophenyl groups. Key comparisons with similar oxazole derivatives include:

Compound Name Substituents Key Features Biological/Physicochemical Properties
5-(4-Chlorophenyl)-1,2-oxazole derivatives 4-Chlorophenyl Aromatic, lipophilic; enhances membrane permeability Potential enzyme inhibition (e.g., COX-2)
5-(Benzenesulfonylmethyl)-1,2-oxazole Benzenesulfonylmethyl Electron-withdrawing sulfonyl group; modulates reactivity Not reported
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate Boc-protected amino groups, ester moiety Polar functional groups; facilitates crystallinity and solubility Used as amino acid analogs
5-(Thiophen-3-yl)oxazole (tfox) Thiophene π-conjugated system; enhances luminescence and halogen bonding Applied in crystal engineering

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, chlorophenyl) increase stability and reactivity. The 4-chlorobenzenesulfonyl group in the target compound may enhance electrophilic character compared to simpler aryl substituents .
  • Azetidine vs.
  • Biological Activity : While 4,5-diarylisoxazoles show anti-inflammatory activity (e.g., COX-2 inhibition ), the azetidine-sulfonyl combination in the target compound could target similar pathways with improved specificity.
Physicochemical and Crystallographic Properties
  • Conformational Stability : The azetidine ring’s chair conformation (as seen in piperidine analogs ) and the planar 1,2-oxazole ring may influence packing efficiency in solid states.
  • Halogen Bonding : Unlike oxazoles with thiophene/furan substituents (e.g., tfox , fox ), the target compound’s sulfonyl group could act as a halogen bond acceptor, similar to perfluorinated iodobenzene cocrystals .

Biological Activity

5-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. It features an azetidine ring, a sulfonyl group, and an oxazole ring, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : [3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone
  • Molecular Formula : C13H11ClN2O4S
  • CAS Number : 1797887-21-8

Structural Characteristics

The compound's structure includes:

  • An azetidine ring that may facilitate interactions with biological targets.
  • A sulfonyl group that can participate in nucleophilic substitution reactions.
  • An oxazole ring that is often associated with various biological activities.

The biological activity of this compound is believed to involve:

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their functions.
  • Cell Membrane Interaction : The azetidine ring may interact with cellular membranes or enzymes, affecting cellular processes.

Preliminary studies suggest that the compound can modulate various biochemical processes, although specific pathways are still under investigation .

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that related compounds can inhibit the growth of MCF-7 and MDA-MB-231 cells.
  • Lung Cancer : Compounds in this class have demonstrated activity against A549 and H1975 cell lines .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In vitro assays have indicated that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

Initial screenings suggest that derivatives of this compound may possess antimicrobial properties. For example, some related compounds have shown activity against both Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : Starting from azetidine-1-carboxylic acid and reacting it with 4-chlorobenzenesulfonyl chloride.
  • Cyclization with Oxazole : The resulting intermediate is then cyclized with an appropriate oxazole precursor under basic conditions .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of related oxazole derivatives revealed that compounds similar to this compound showed IC50 values lower than 2 μM against various cancer cell lines. This suggests potential for development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, the compound demonstrated a significant reduction in TNF-α levels compared to untreated controls. This highlights its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:

  • Azetidine Ring Formation : Azetidine derivatives are synthesized via nucleophilic substitution or cycloaddition reactions, often using 4-chlorobenzenesulfonyl chloride as a sulfonylation agent .
  • Oxazole Core Construction : Van Leusen’s oxazole synthesis is a key method, where aldehydes react with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazole ring .
  • Coupling Reactions : The azetidine and oxazole moieties are linked via a carbonyl group using peptide coupling reagents like EDC/HOBt or DCC .

Q. How is the compound characterized structurally?

  • Spectroscopic Techniques : ¹H/¹³C NMR (to confirm substituent positions and coupling), IR (to identify carbonyl and sulfonyl stretches at ~1650–1750 cm⁻¹ and ~1150–1250 cm⁻¹, respectively), and mass spectrometry (for molecular ion validation) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming the spatial arrangement of the azetidine-sulfonyl and oxazole groups .

Q. What preliminary biological activities have been reported for similar oxazole-azetidine hybrids?

  • Enzyme Inhibition : Analogous compounds show activity against kinases and proteases due to sulfonyl and carbonyl groups acting as hydrogen-bond acceptors .
  • Antimicrobial Screening : Oxazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit moderate antibacterial activity in disk diffusion assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-oxazole coupling step?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like DMAP enhance coupling efficiency .
  • Temperature Control : Maintaining 0–5°C during sulfonylation prevents side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura cross-coupling for aryl group integration .

Q. What strategies address contradictory bioactivity data in oxazole-azetidine derivatives?

  • Dose-Response Reassessment : Conflicting IC₅₀ values may arise from assay variability; repeating tests across multiple concentrations (e.g., 0.1–100 µM) clarifies potency .
  • Metabolic Stability Testing : Inconsistent in vivo results often stem from poor pharmacokinetics; microsomal assays (e.g., liver microsomes) evaluate metabolic degradation .

Q. How do computational methods aid in target identification for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or PARP, leveraging the sulfonyl group’s electrostatic interactions .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) for optimizing bioavailability .

Q. What are the challenges in scaling up the synthesis for in vivo studies?

  • Purification Complexity : Chromatography becomes impractical at larger scales; switching to recrystallization (e.g., using ethanol/water mixtures) improves yield .
  • Intermediate Stability : Azetidine intermediates are hygroscopic; strict anhydrous conditions (e.g., argon atmosphere) prevent decomposition .

Methodological Guidance

Q. How to resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., oxazole C-H vs. azetidine C-H) by correlating ¹H-¹³C couplings .
  • Variable Temperature NMR : Heating to 60°C simplifies splitting patterns in rigid sulfonyl-containing regions .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • ADP-Glo™ Kinase Assay : Measures ATP consumption via luminescence, ideal for high-throughput screening .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stability shifts post-compound treatment .

Q. How to validate oxidative stability of the oxazole ring?

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours; monitor degradation via HPLC-MS .
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.